molecular formula C24H24N2O4 B5174399 3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B5174399
M. Wt: 404.5 g/mol
InChI Key: OHXCBORNDQQAJL-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 4-methylphenyl group and a 3,4,5-trimethoxyphenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzaldehyde with 3,4,5-trimethoxyaniline to form an imine intermediate. This intermediate is then cyclized with an appropriate reagent, such as ammonium acetate, under reflux conditions to yield the desired quinazolinone product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.

Chemical Reactions Analysis

3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, nitrating agents, and sulfonating agents.

Scientific Research Applications

3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored as potential drug candidates for various diseases.

    Industry: In industrial applications, the compound is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can be compared with other similar compounds, such as:

    Quinazolinone derivatives: These compounds share the quinazolinone core structure but differ in the substituents attached to the core. The presence of different substituents can significantly alter the chemical and biological properties of the compounds.

    Phenyl-substituted quinazolinones: Compounds with phenyl groups attached to the quinazolinone core, similar to this compound, but with variations in the position and type of substituents on the phenyl rings.

    Methoxy-substituted quinazolinones: Compounds with methoxy groups attached to the quinazolinone core, which can influence the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-15-9-11-17(12-10-15)26-23(25-19-8-6-5-7-18(19)24(26)27)16-13-20(28-2)22(30-4)21(14-16)29-3/h5-14,23,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXCBORNDQQAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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